Molecular Identity and Size Differentiates IGF-I (30-41) TFA from Full-Length IGF-I and JB-1 Antagonist
IGF-I (30-41) TFA is a 12-amino acid fragment (MW 1266.34 g/mol as free base) , representing approximately 17% of the full-length 70-amino acid human IGF-I sequence (MW 7649 Da) [1]. This contrasts with the cyclic peptide antagonist JB-1, a 12-amino acid cyclic derivative of IGF-I (60-70) with the sequence cyclo(CYAAPLKPAKSC) and molecular weight 1255.55 g/mol (free base) . The defined, smaller size of IGF-I (30-41) eliminates folding complexity and enables use as a well-characterized hapten for antibody generation against the IGF-I C-peptide region, a distinct application from receptor antagonism [2].
| Evidence Dimension | Peptide length and molecular weight |
|---|---|
| Target Compound Data | 12 amino acids; 1266.34 g/mol (free base); linear sequence GYGSSSRRAPQT-OH |
| Comparator Or Baseline | Full-length human IGF-I: 70 amino acids, 7649 Da; JB-1: 12 amino acids, 1255.55 g/mol (free base), cyclic sequence c(CYAAPLKPAKSC) |
| Quantified Difference | Target compound is ~83% smaller by residue count than full-length IGF-I; differs from JB-1 in sequence, cyclization status, and molecular weight by ~0.9% |
| Conditions | Calculated molecular weights based on published peptide sequences |
Why This Matters
The reduced size and linear structure facilitate synthesis, characterization, and covalent conjugation to scaffolds, whereas JB-1 is selected specifically for receptor antagonism studies.
- [1] Rinderknecht E, Humbel RE. The amino acid sequence of human insulin-like growth factor I and its structural homology with proinsulin. J Biol Chem. 1978;253(8):2769-2776. View Source
- [2] Hintz RL, Liu F, Marshall RN, Chang D. Interaction of somatomedin-C with an antibody directed against the synthetic C-peptide region of insulin-like growth factor-I. J Clin Endocrinol Metab. 1980;50(2):405-407. View Source
